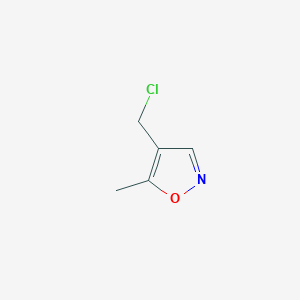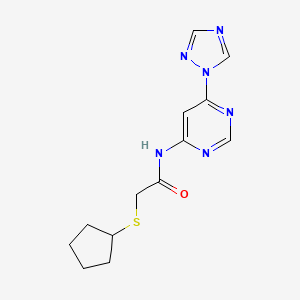
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide involves multiple steps, including the formation of the triazole and pyrimidinyl core structures. For instance, Panchal and Patel (2011) describe a process where N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives are prepared through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, showcasing a typical pathway for synthesizing triazole-containing compounds (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography. The structural analysis reveals the spatial arrangement of the molecule and how its geometry influences its reactivity and properties. For example, Subasri et al. (2016) explored the crystal structures of related acetamides, noting the importance of intramolecular hydrogen bonding in stabilizing their conformation (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating a range of chemical properties. Reactions such as cyclocondensation, as described by Desenko et al. (1998), highlight the reactivity of the triazole and pyrimidine rings in forming new heterocyclic structures (Desenko et al., 1998).
Wissenschaftliche Forschungsanwendungen
Insecticidal Assessment
Compounds related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide have been studied for their potential as insecticidal agents. A study synthesized various heterocycles incorporating a thiadiazole moiety to evaluate their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Potential Antiasthma Agents
Research has been conducted on triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were prepared through various chemical reactions and showed activity as mediator release inhibitors, suggesting their potential in asthma treatment (Medwid et al., 1990).
Anomalous Cyclization in Chemical Synthesis
The structural modification of certain pyrimidin-2-ylhydrazones, which share structural similarities with N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide, has been studied. These modifications can lead to anomalous cyclization, producing triazolo[1,5-a]pyrimidine derivatives, a process important in chemical synthesis (Erkin & Krutikov, 2007).
Antimicrobial Activity
Compounds structurally related to the chemical have been evaluated for their antimicrobial properties. Studies have synthesized new heterocycles incorporating different moieties, testing them as potential antimicrobial agents (Bondock et al., 2008).
Research in Antitumor Applications
There is significant research interest in derivatives of pyrimidine for their potential antitumor activities. Various derivatives have been synthesized and tested for their inhibitory effects on different cancer cell lines, demonstrating promising results (Albratty et al., 2017).
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6OS/c20-13(6-21-10-3-1-2-4-10)18-11-5-12(16-8-15-11)19-9-14-7-17-19/h5,7-10H,1-4,6H2,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYSZHCHWQJFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)
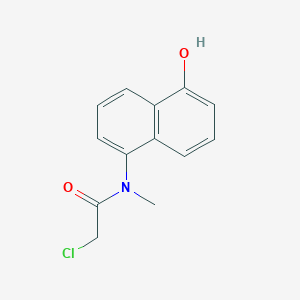

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482894.png)
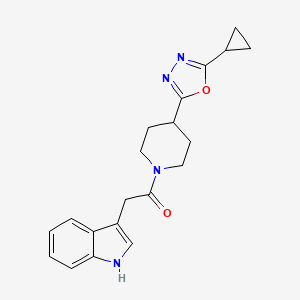
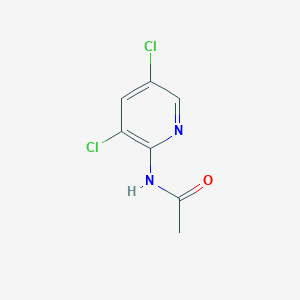
![5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole](/img/structure/B2482901.png)
![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)


